(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester
CAS No.: 1311284-09-9
Cat. No.: VC2710384
Molecular Formula: C19H19F3N2O2
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311284-09-9 |
|---|---|
| Molecular Formula | C19H19F3N2O2 |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | ethyl (E)-3-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-enoate |
| Standard InChI | InChI=1S/C19H19F3N2O2/c1-4-26-18(25)9-8-13-6-5-7-14(10-13)16-11-15(19(20,21)22)12-17(23-16)24(2)3/h5-12H,4H2,1-3H3/b9-8+ |
| Standard InChI Key | FYVIFWMFIJIDDH-CMDGGOBGSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
| SMILES | CCOC(=O)C=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
| Canonical SMILES | CCOC(=O)C=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
Introduction
(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester is a synthetic organic compound that has garnered significant attention in the scientific community due to its complex chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmacology. This compound is a substituted pyridine derivative, featuring a central acrylic acid moiety connected to a phenyl group, which is further substituted with a pyridine ring containing both dimethylamino and trifluoromethyl groups.
Synthesis
The synthesis of (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester typically involves multi-step organic reactions. These reactions allow for precise control over the chemical structure and functionalization of the final product, enhancing its potential applications in research and industry.
| Synthetic Steps | Description |
|---|---|
| 1. Formation of Intermediates | Involves creating key building blocks necessary for the final compound. |
| 2. Coupling Reactions | Combines the intermediates to form the core structure. |
| 3. Functional Group Introduction | Adds specific functional groups to achieve the desired chemical properties. |
Biological Activity and Applications
This compound interacts with biological systems due to its unique structure, particularly the presence of dimethylamino and trifluoromethyl groups, which enhance its binding affinity to certain receptors or enzymes. It may function as an agonist or antagonist, influencing various biochemical pathways.
| Biological Activity | Potential Applications |
|---|---|
| Receptor Binding | Medicinal chemistry, particularly in drug development. |
| Enzyme Modulation | Pharmacology, for modulating specific biochemical pathways. |
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